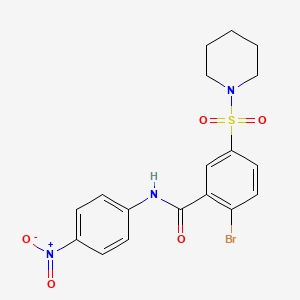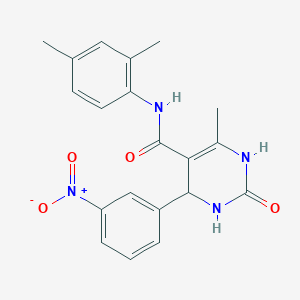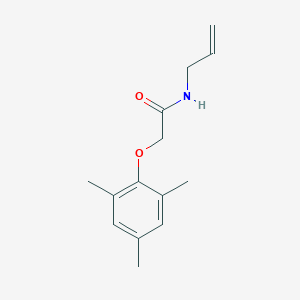
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide, also known as DMPA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH), which is an enzyme that plays a key role in the metabolism of endocannabinoids. DMPA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been shown to increase the levels of endocannabinoids in the brain and to produce analgesic, anxiolytic, and anti-inflammatory effects. This compound has also been used to study the role of FAAH in the regulation of feeding behavior, mood, and addiction. In addition, this compound has been used as a lead compound for the development of novel FAAH inhibitors for the treatment of various diseases.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide is a potent and selective inhibitor of FAAH, which is an enzyme that hydrolyzes the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of these endocannabinoids in the brain, which leads to a variety of physiological effects. The exact mechanism by which this compound inhibits FAAH is not fully understood, but it is thought to involve covalent binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects, including increased levels of endocannabinoids, analgesia, anxiolysis, and anti-inflammatory effects. This compound has also been shown to regulate feeding behavior, mood, and addiction. These effects are thought to be mediated by the endocannabinoid system, which plays a key role in the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. This compound is also relatively stable and easy to handle, which makes it convenient for use in experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. In addition, the effects of this compound can be dose-dependent, which requires careful attention to dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide. One area of interest is the development of novel FAAH inhibitors based on the structure of this compound. These inhibitors could have improved potency, selectivity, and pharmacokinetic properties compared to this compound. Another area of interest is the study of the role of FAAH in various diseases, such as pain, anxiety, and addiction. This compound and other FAAH inhibitors could be used as therapeutic agents for these diseases. Finally, the development of new tools for studying the endocannabinoid system, such as biosensors and imaging agents, could lead to a better understanding of the role of this system in health and disease.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3/c1-9(13(17)16-6-3-7-18-2)19-12-5-4-10(14)8-11(12)15/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSCGVORPAFSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzoylamino)phenyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3963973.png)
![6-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3963978.png)
![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3963980.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963988.png)


![1,1'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dipiperidine](/img/structure/B3964022.png)
![5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3964030.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964039.png)
![2-(1-isobutyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3964046.png)


![3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B3964068.png)
